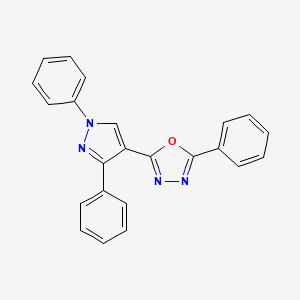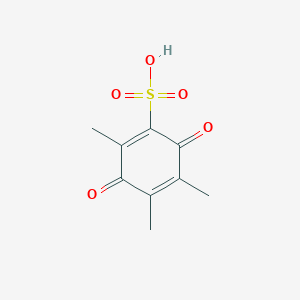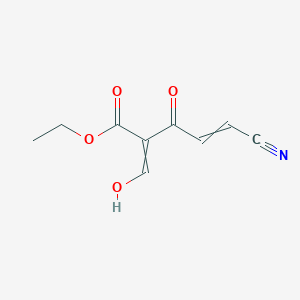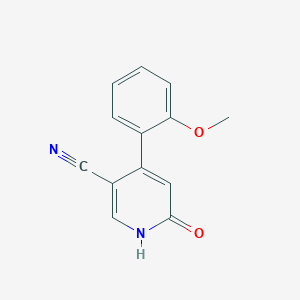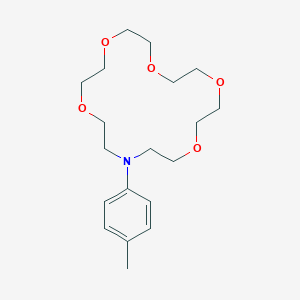
16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a complex organic compound characterized by its unique structure, which includes a 4-methylphenyl group and a pentaoxa-azacyclooctadecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylphenylamine with a series of ethylene glycol units, followed by cyclization to form the pentaoxa-azacyclooctadecane ring. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize advanced reactors and precise control of reaction parameters to optimize the production process. The use of microreactor systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the 4-methylphenyl group and have similar applications in medicinal chemistry.
Diaryl sulfides: Compounds like di(4-methylphenyl)sulfide have structural similarities and are used in similar chemical reactions.
Uniqueness
What sets 16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane apart is its pentaoxa-azacyclooctadecane ring, which imparts unique chemical properties and reactivity. This structural feature makes it particularly valuable in the synthesis of complex organic molecules and in various industrial applications.
Properties
CAS No. |
823202-96-6 |
|---|---|
Molecular Formula |
C19H31NO5 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
16-(4-methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |
InChI |
InChI=1S/C19H31NO5/c1-18-2-4-19(5-3-18)20-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20/h2-5H,6-17H2,1H3 |
InChI Key |
PRHGSIZVPITQSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCOCCOCCOCCOCCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)


![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
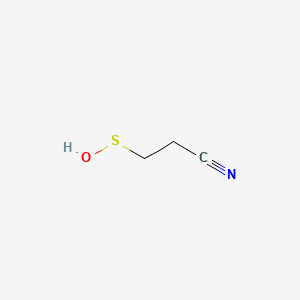
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
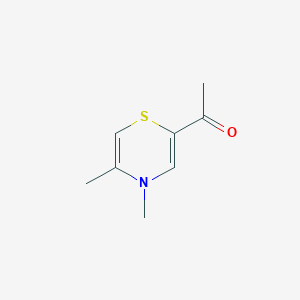
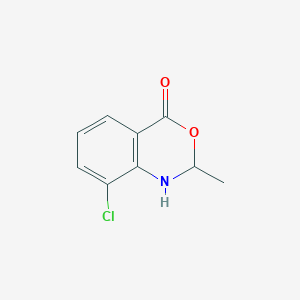
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)
